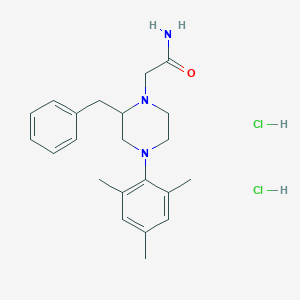
10-Methyl-11-deazahomofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-11-deazahomofolic acid (MDHFA) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. MDHFA is a derivative of folic acid, which is an essential vitamin that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. MDHFA has been shown to have several advantages over folic acid, including increased stability, improved bioavailability, and enhanced binding affinity to folate receptors.
Wirkmechanismus
10-Methyl-11-deazahomofolic acid exerts its anti-tumor activity by inhibiting the activity of dihydrofolate reductase (DHFR), which is an enzyme that plays a critical role in folate metabolism. DHFR is required for the synthesis of thymidylate, which is an essential component of DNA. 10-Methyl-11-deazahomofolic acid binds to DHFR with high affinity, thereby inhibiting its activity and preventing the synthesis of thymidylate. This leads to the accumulation of uracil in the DNA, which ultimately leads to DNA damage and cell death.
Biochemical and physiological effects:
10-Methyl-11-deazahomofolic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. 10-Methyl-11-deazahomofolic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 10-Methyl-11-deazahomofolic acid has also been shown to inhibit the migration and invasion of cancer cells by down-regulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer metastasis. In addition, 10-Methyl-11-deazahomofolic acid has been shown to enhance the uptake of chemotherapeutic agents by cancer cells, thereby increasing their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
10-Methyl-11-deazahomofolic acid has several advantages over folic acid and other folate derivatives in lab experiments. 10-Methyl-11-deazahomofolic acid has increased stability and improved bioavailability, which makes it easier to handle and use in experiments. 10-Methyl-11-deazahomofolic acid also has enhanced binding affinity to folate receptors, which allows for more efficient uptake by cells. However, one limitation of 10-Methyl-11-deazahomofolic acid is that it can be difficult to synthesize, which can limit its availability and use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 10-Methyl-11-deazahomofolic acid. One direction is the development of 10-Methyl-11-deazahomofolic acid-based therapeutics for the treatment of cancer. 10-Methyl-11-deazahomofolic acid has shown potent anti-tumor activity in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another direction is the use of 10-Methyl-11-deazahomofolic acid as a tool in molecular biology research. 10-Methyl-11-deazahomofolic acid has been used to study folate receptor-mediated endocytosis and transport, and further studies are needed to elucidate the mechanisms underlying these processes. Additionally, the development of new synthesis methods for 10-Methyl-11-deazahomofolic acid could increase its availability and use in scientific research.
Synthesemethoden
10-Methyl-11-deazahomofolic acid can be synthesized using a multi-step process that involves the reaction of several different reagents. The first step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-ethoxycarbonylphenylaminobenzoic acid. This intermediate product is then reacted with hydrazine hydrate to form 4-phenylhydrazinobenzoic acid. The final step involves the reaction of 4-phenylhydrazinobenzoic acid with formaldehyde and formic acid to form 10-Methyl-11-deazahomofolic acid.
Wissenschaftliche Forschungsanwendungen
10-Methyl-11-deazahomofolic acid has been extensively studied in scientific research due to its potential applications in various fields, including cancer research, drug development, and molecular biology. 10-Methyl-11-deazahomofolic acid has been shown to have potent anti-tumor activity in several different cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 10-Methyl-11-deazahomofolic acid has also been shown to enhance the efficacy of several different chemotherapeutic agents, including cisplatin and doxorubicin. In addition, 10-Methyl-11-deazahomofolic acid has been used as a tool in molecular biology research to study folate receptor-mediated endocytosis and transport.
Eigenschaften
CAS-Nummer |
119770-55-7 |
|---|---|
Produktname |
10-Methyl-11-deazahomofolic acid |
Molekularformel |
C22H24N6O6 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)-2-methylpropyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O6/c1-11(9-14-10-24-18-17(25-14)20(32)28-22(23)27-18)8-12-2-4-13(5-3-12)19(31)26-15(21(33)34)6-7-16(29)30/h2-5,10-11,15H,6-9H2,1H3,(H,26,31)(H,29,30)(H,33,34)(H3,23,24,27,28,32)/t11?,15-/m0/s1 |
InChI-Schlüssel |
WVWNHESCQDVDTC-MHTVFEQDSA-N |
Isomerische SMILES |
CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)


![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)



![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)

